molecular formula C28H29NO5 B557300 Fmoc-Tyr(tBu)-OH CAS No. 71989-38-3

Fmoc-Tyr(tBu)-OH

Cat. No. B557300
CAS RN: 71989-38-3
M. Wt: 459.5 g/mol
InChI Key: JAUKCFULLJFBFN-UHFFFAOYSA-N
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Description

Fmoc-Tyr(tBu)-OH is an Fmoc protected tyrosine derivative . It is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc-Tyr(tBu)-OH is used in peptide synthesis. It is more efficient as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .


Molecular Structure Analysis

Fmoc-Tyr(tBu)-OH has a molecular formula of C28H29NO5 . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .


Chemical Reactions Analysis

Fmoc-Tyr(tBu)-OH is the standard reagent for coupling tyrosine into peptide sequences . It is used in peptide synthesis as an amino acid protection monomer .


Physical And Chemical Properties Analysis

Fmoc-Tyr(tBu)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF . Its melting point is approximately 150-151°C .

Scientific Research Applications

  • Synthesis and Study of Fluorinated Peptides : Fmoc-F2Y(tBu)-OH, a variant of Fmoc-Tyr(tBu)-OH, is used for preparing peptides resistant to tyrosinase action, making them suitable for protein tyrosine phosphatase (PTP) substrate profiling (Gopishetty et al., 2008).

  • Prevention of Aspartimide Formation : Studies on derivatives like Fmoc-Asp(OtBu)-OH, related to Fmoc-Tyr(tBu)-OH, indicate their effectiveness in minimizing aspartimide by-products in peptide synthesis (Behrendt et al., 2015).

  • Solid-Phase Synthesis of Phosphotyrosine-Containing Peptides : Fmoc-Tyr(PO3 tBu2)-OH, a related compound, is preferred for solid-phase peptide synthesis due to its ability to produce high purity phosphopeptides (Valerio et al., 1995).

  • Self-Assembly of Modified Amino Acids : Fmoc-Tyr(tBu)-OH can form self-assembled structures like fibers and spherical structures, which have potential applications in material science and nanotechnology (Gour et al., 2021).

  • Fmoc Solid Phase Synthesis of Fluorogenic Substrates : Fmoc-Tyr(tBu)-OH is utilized in the synthesis of specific peptide substrates, highlighting its role in the study of enzymatic functions and protein interactions (Singh et al., 2004).

  • Synthesis of HDAC Substrate Peptidomimetic Inhibitors : Fmoc amino acids, including Fmoc-Tyr(tBu)-OH, are used in synthesizing substrate inhibitor peptides for histone deacetylases (HDAC), aiding in the search for selective HDAC inhibitors (Mahindra et al., 2019).

  • Studies on Racemization and Stability in Peptide Synthesis : Research on Fmoc-Ser(tBu)-OH, similar to Fmoc-Tyr(tBu)-OH, reveals insights into racemization during peptide synthesis, critical for ensuring the stability and purity of synthesized peptides (Fenza et al., 1998).

  • Greening Solid-Phase Peptide Synthesis : Efforts to use greener solvents in Fmoc/tBu solid-phase peptide synthesis, where Fmoc-Tyr(tBu)-OH is commonly used, are aimed at reducing environmental impact and improving health safety (Al Musaimi et al., 2020).

Safety And Hazards

When handling Fmoc-Tyr(tBu)-OH, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Fmoc-Tyr(tBu)-OH is commonly used in Fmoc solid phase peptide synthesis . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl . The future directions of Fmoc-Tyr(tBu)-OH could involve its continued use in peptide synthesis and proteomics studies .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315818
Record name Fmoc-L-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(tBu)-OH

CAS RN

71989-38-3
Record name Fmoc-L-Tyr(tBu)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
RM Valerio, AM Bray, NJ Maeji, PO Morgan… - Letters in Peptide …, 1995 - Springer
The synthesis of two model Tyr(P)-containing peptides using Fmoc-Tyr(PO 3 tBu 2 )-OH, Fmoc-Tyr(PO 3 Bzl 2 )-OH and Fmoc-Tyr(PO 3 H 2 )-OH established that the t-butylphosphate-…
Number of citations: 22 link.springer.com
R Behrendt, S Huber, R Martí… - Journal of Peptide …, 2015 - Wiley Online Library
Obtaining homogenous aspartyl‐containing peptides via Fmoc/tBu chemistry is often an insurmountable obstacle. A generic solution for this issue utilising an optimised side‐chain …
Number of citations: 35 onlinelibrary.wiley.com
T Assad, R Mansour, I Abou Hajar - 2017 - inis.iaea.org
Fmoc-Thr (tBu)-OL was synthesis starting from Fmoc-Thr (tBu)-OH by carboxyl group reduction to hydroxyl group using sodium boranohydride after activation of carboxyl group by HATU…
Number of citations: 0 inis.iaea.org
Y Yang, L Hansen, P Ryberg - Organic Process Research & …, 2022 - ACS Publications
Conventional SPPS (solid-phase peptide synthesis) requires protecting the nucleophilic side-chains of amino acids to prevent undesired modifications. A large volume of TFA (…
Number of citations: 3 pubs.acs.org
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
PWR Harris, MA Brimble - Peptide Science, 2013 - Wiley Online Library
The synthesis of a polypeptide derived from the cancer testis antigen NY‐ESO‐1 bearing a C‐terminal α‐thiolester is described. Employing tert‐butyloxycarbonyl solid phase peptide …
Number of citations: 35 onlinelibrary.wiley.com
CF Vergel Galeano, ZJ Rivera Monroy… - Journal of the Mexican …, 2014 - scielo.org.mx
Solid phase peptide synthesis using the Fmoc/t-Bu strategy (SPPS-Fmoc/tBu) is the most widely used methodology for obtaining synthetic peptides. In this paper, we evaluate the …
Number of citations: 44 www.scielo.org.mx
MA Elsawy, C Hewage, B Walker - Journal of Peptide Science, 2012 - Wiley Online Library
We have been engaged in the microwave‐solid phase peptide synthesis (SPPS) synthesis of the phenylglycine (Phg)‐containing pentapeptide H‐Ala‐Val‐Pro‐Phg‐Tyr‐NH 2 (1) …
Number of citations: 33 onlinelibrary.wiley.com
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com
KJ Jensen, J Alsina, MF Songster… - Journal of the …, 1998 - ACS Publications
Peptide targets for synthesis are often desired with C-terminal end groups other than the more usual acid and amide functionalities. Relatively few routes exist for synthesis of C-terminal-…
Number of citations: 416 pubs.acs.org

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